TCS OX2 29

Descripción general

Descripción

TCS OX2 29 es un antagonista potente y selectivo del receptor de orexina-2. Fue el primer antagonista no peptídico desarrollado que es selectivo para el subtipo de receptor de orexina OX2, con un valor de IC50 de 40 nanomolares y una selectividad de alrededor de 250 veces para OX2 sobre los receptores OX1 . Se espera que los antagonistas de la orexina sean útiles para el tratamiento del insomnio, y los antagonistas selectivos de subtipo como this compound podrían ofrecer una mayor especificidad de acción en comparación con los antagonistas no selectivos de la orexina .

Aplicaciones Científicas De Investigación

TCS OX2 29 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de orexina-2 y su papel en varios procesos fisiológicos.

Biología: Se emplea en estudios que investigan el papel de los receptores de orexina en la regulación del sueño y la vigilia y otras funciones neurológicas.

Medicina: Potenciales aplicaciones terapéuticas en el tratamiento del insomnio y otros trastornos del sueño.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al sistema de la orexina.

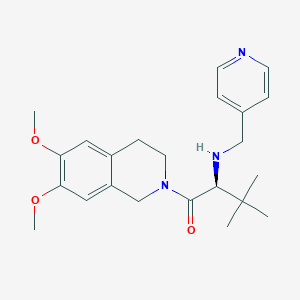

Métodos De Preparación

La síntesis de TCS OX2 29 implica varios pasos, comenzando con la preparación de la estructura central, que incluye un residuo de 6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolinaEl paso final implica la formación de la estructura de butan-1-ona . Los métodos de producción industrial normalmente implican la optimización de estos pasos para garantizar un alto rendimiento y pureza, a menudo utilizando equipos de síntesis automatizados y medidas estrictas de control de calidad .

Análisis De Reacciones Químicas

TCS OX2 29 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Mecanismo De Acción

TCS OX2 29 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor de orexina-2. Este receptor participa en la regulación de la vigilia y la excitación. Al bloquear el receptor de orexina-2, this compound reduce la actividad de las neuronas de orexina, lo que lleva a una disminución de la vigilia y un aumento del sueño . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la acumulación de trisfosfato de inositol inducida por la orexina A y la fosforilación de la cinasa regulada por señales extracelulares 1/2 en células transfectadas con el receptor de orexina-2 .

Comparación Con Compuestos Similares

TCS OX2 29 es único en su alta selectividad para el receptor de orexina-2 en comparación con otros antagonistas de la orexina. Compuestos similares incluyen:

Almorexant: Un antagonista no selectivo del receptor de orexina que se dirige tanto a los receptores OX1 como OX2.

Suvorexant: Otro antagonista no selectivo del receptor de orexina utilizado en el tratamiento del insomnio.

Lemborexant: Un antagonista dual del receptor de orexina con aplicaciones similares en trastornos del sueño.

La alta selectividad de this compound para el receptor de orexina-2 lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor en varios procesos fisiológicos y para desarrollar terapias específicas con potencialmente menos efectos secundarios .

Propiedades

IUPAC Name |

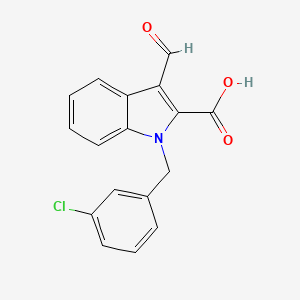

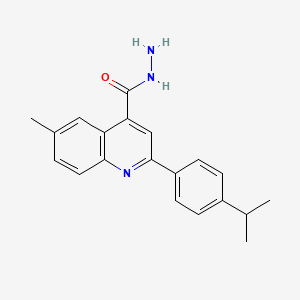

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFVZFLCAOUMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: this compound competitively binds to the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor []. This antagonistic action disrupts downstream signaling pathways associated with OX2R activation.

Q2: What are the downstream effects of this compound binding to the OX2R?

A2: this compound binding to OX2R inhibits the receptor's constitutive activity and prevents orexin-induced activation of downstream signaling pathways. These pathways include, but are not limited to, the phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways, ultimately impacting various physiological processes [, ].

Q3: Does this compound affect orexin-1 receptors (OX1R)?

A3: this compound exhibits high selectivity for OX2R over OX1R [, ]. Studies utilizing selective OX1R antagonists, such as SB-334867, demonstrate distinct and sometimes opposing effects compared to this compound, highlighting the specificity of this compound for OX2R [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the specific molecular formula and weight of this compound are not consistently reported in the provided research articles.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research articles do not offer detailed spectroscopic data, such as NMR or IR spectra, for this compound.

Q6: Under what conditions is this compound typically prepared and administered for research purposes?

A6: Research commonly dissolves this compound in dimethyl sulfoxide (DMSO) before diluting it further in saline or artificial cerebrospinal fluid for in vivo studies [, , ].

Q7: What is the primary application of this compound in research?

A7: Researchers primarily utilize this compound as a pharmacological tool to investigate the role of OX2R in various physiological processes and disease models. This includes exploring its potential in pain modulation, addiction, sleep disorders, and cardiovascular regulation [, , , ].

Q8: Has this compound been investigated in clinical trials for any specific conditions?

A8: While this compound has shown promise in preclinical studies, the provided research articles do not indicate its advancement into clinical trials for treating human conditions.

Q9: What is the typical duration of action for this compound in in vivo studies?

A9: The duration of action for this compound can vary depending on the dosage, route of administration, and the specific experimental model. Studies typically observe significant effects within minutes to hours after administration [, ].

Q10: How does the structure of this compound contribute to its selectivity for OX2R?

A10: Unfortunately, the precise structural details of this compound and its SAR are not explicitly discussed in the provided research articles.

Q11: Have any modifications to the structure of this compound been explored to enhance its potency or selectivity?

A11: The provided research articles primarily focus on the application of this compound as a pharmacological tool and do not delve into structural modifications for optimization.

Q12: In which animal models has this compound demonstrated efficacy in preclinical studies?

A12: this compound has shown efficacy in various animal models, including rodent models of pain (e.g., tail-flick test, formalin test), addiction (e.g., conditioned place preference), and cardiovascular dysfunction (e.g., acute myocardial infarction) [, , ].

Q13: What are some of the key findings from in vivo studies using this compound in pain models?

A13: Studies utilizing this compound in pain models show that blocking OX2R can attenuate both acute and chronic pain, suggesting a role for OX2R in pain processing and modulation [, , ].

Q14: Has this compound demonstrated efficacy in reducing alcohol consumption in preclinical models?

A14: Yes, research indicates that this compound can reduce ethanol self-administration in rodent models, suggesting a potential role for OX2R in mediating the reinforcing effects of alcohol [, ].

Q15: Is there any information available on the toxicity profile of this compound?

A15: While the provided articles highlight the efficacy of this compound in various preclinical models, they don't provide detailed information on its specific toxicity profile.

Q16: What are the common routes of administration for this compound in research?

A16: Researchers typically administer this compound through central routes, such as intracerebroventricular (ICV) or intra-brain region injections, to achieve targeted delivery to specific brain areas [, ].

Q17: Have any novel drug delivery strategies been explored to enhance the targeted delivery of this compound?

A17: The provided research articles primarily focus on conventional administration routes and do not explore novel drug delivery strategies for this compound.

Q18: What are some of the key tools and resources used in research involving this compound?

A18: Research involving this compound utilizes various tools and resources, including animal models, behavioral testing paradigms (e.g., tail-flick test, conditioned place preference), electrophysiological recordings, immunohistochemistry, and molecular biology techniques [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)